Byakangelicin
Overview
Description
Byakangelicin is a natural coumarin compound found in several plants . It has a designated molecular formula of C17H18O7 and a molecular weight of 334.324 g/mol . Synonyms may include Biacangelicin, Bjacangelicin, Bjakangelicin, Byankagelicine, ®-9-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one, Byak-angelicin, UNII-LE80Z850I1 (ChemID) .
Synthesis Analysis
Byakangelicin is a main furanocoumarin constituent isolated and characterized as an aldose reductase . A quantitative 1H NMR method (1H-qNMR) has been established for determining the contents of Byakangelicin in traditional Chinese medicine (TCM). Dried plant material was extracted exhaustively with methanol by an ultrasonication-assisted extraction method .Molecular Structure Analysis
The molecular formula of Byakangelicin is C17H18O7 and it has a molecular weight of 334.324 g/mol .Chemical Reactions Analysis
Byakangelicin has been reported to modulate the brain distribution of various bioactive compounds by improving accumulation and consequently boosting their curative effectiveness . It shows effect against carbon tetrachloride-induced liver injury and fibrosis in mice as well .Physical And Chemical Properties Analysis
Byakangelicin has a molecular formula of C17H18O7 and a molecular weight of 334.32 .Scientific Research Applications
1. Cytochrome P450 3A4 Expression and Pregnane X Receptor Transactivation
Byakangelicin influences the expression of cytochrome P450 3A4 in human hepatocytes through transactivation of pregnane X receptors. This finding is significant in understanding the metabolism of endogenous hormones, particularly in the context of traditional medicines used in Korea and China (Yang et al., 2011).
2. Aldose Reductase Inhibition and Diabetic Complications
Byakangelicin has been identified as an aldose reductase inhibitor. Its potential in treating galactosemic cataract and diabetic complications was demonstrated in animal experiments, highlighting its usefulness in developing new drugs for these conditions (Shin et al., 1998).
3. Liver Fibrosis Treatment
The compound shows promise in treating liver fibrosis. It exhibits anti-fibrotic abilities and reduces liver cell damage in carbon tetrachloride–induced liver fibrosis in mice, indicating its therapeutic potential in liver health (Li et al., 2020).
4. Modulator for Brain Accumulation of Active Compounds
Byakangelicin enhances the brain accumulation of various active compounds, improving their bioactivity and therapeutic effects. This role as a modulator could be crucial in developing treatments involving brain-targeted therapies (Kang et al., 2019).
5. Inhibition of IL-1β-Induced Inflammation in Osteoarthritis
Studies have shown that byakangelicin inhibits IL-1β-induced inflammation in mouse chondrocytes and ameliorates osteoarthritis symptoms in vivo. This suggests its potential application in treating chronic musculoskeletal degeneration diseases (Zhang et al., 2020).
6. Cholinesterase Inhibition
Byakangelicin exhibits inhibitory effects against cholinesterase, which is significant for its potential application in treating neurodegenerative disorders like Alzheimer's disease (Seo et al., 2013).
Mechanism of Action
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197456 | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
482-25-7, 19573-01-4 | |
Record name | (+)-Byakangelicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Byakangelicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 482-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | byakangelicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BYAKANGELICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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